molecular formula C24H18N2 B188300 2,3-bis[(E)-2-phenylethenyl]quinoxaline CAS No. 6620-59-3

2,3-bis[(E)-2-phenylethenyl]quinoxaline

Cat. No. B188300
CAS RN: 6620-59-3
M. Wt: 334.4 g/mol
InChI Key: FCJOKCQAZDQZFF-YTEMWHBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bis[(E)-2-phenylethenyl]quinoxaline, also known as BPEQ, is a synthetic compound that has been the subject of much scientific research due to its potential applications in various fields. BPEQ is a member of the quinoxaline family of compounds, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 2,3-bis[(E)-2-phenylethenyl]quinoxaline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 2,3-bis[(E)-2-phenylethenyl]quinoxaline has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.

Biochemical And Physiological Effects

2,3-bis[(E)-2-phenylethenyl]quinoxaline has been shown to have a number of biochemical and physiological effects in cells and tissues. These include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. 2,3-bis[(E)-2-phenylethenyl]quinoxaline has also been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using 2,3-bis[(E)-2-phenylethenyl]quinoxaline in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in various experimental systems.

Future Directions

There are a number of future directions for research on 2,3-bis[(E)-2-phenylethenyl]quinoxaline. One area of research could focus on the development of new synthetic methods for 2,3-bis[(E)-2-phenylethenyl]quinoxaline that are more efficient and environmentally friendly. Other research could explore the use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as a fluorescent probe for the detection of other analytes, such as biomolecules and pathogens. Additionally, further research could investigate the potential use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as an anti-cancer agent, as well as its effects on other diseases and conditions.

Synthesis Methods

2,3-bis[(E)-2-phenylethenyl]quinoxaline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Suzuki-Miyaura coupling reaction, and the Friedel-Crafts acylation reaction. One of the most common methods for synthesizing 2,3-bis[(E)-2-phenylethenyl]quinoxaline is the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of a catalyst.

Scientific Research Applications

2,3-bis[(E)-2-phenylethenyl]quinoxaline has been the subject of much scientific research due to its potential applications in various fields. One area of research has focused on the use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as a fluorescent probe for the detection of metal ions. Other research has explored the use of 2,3-bis[(E)-2-phenylethenyl]quinoxaline as a photosensitizer for photodynamic therapy, as well as its potential as an anti-cancer agent.

properties

CAS RN

6620-59-3

Product Name

2,3-bis[(E)-2-phenylethenyl]quinoxaline

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

IUPAC Name

2,3-bis[(E)-2-phenylethenyl]quinoxaline

InChI

InChI=1S/C24H18N2/c1-3-9-19(10-4-1)15-17-23-24(18-16-20-11-5-2-6-12-20)26-22-14-8-7-13-21(22)25-23/h1-18H/b17-15+,18-16+

InChI Key

FCJOKCQAZDQZFF-YTEMWHBBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4

SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4

Origin of Product

United States

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